Cas no 953167-59-4 (N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide)

N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide
- AKOS016469684
- N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide
- 953167-59-4
- F5019-0265
- N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide
- N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide
-
- インチ: 1S/C18H22N2O2/c1-20(2)16-9-7-14(8-10-16)11-12-19-18(21)15-5-4-6-17(13-15)22-3/h4-10,13H,11-12H2,1-3H3,(H,19,21)
- InChIKey: HNMUOBAUPSEIEE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C=1)OC)NCCC1C=CC(=CC=1)N(C)C
計算された属性
- せいみつぶんしりょう: 298.168127949g/mol
- どういたいしつりょう: 298.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 41.6Ų
N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5019-0265-15mg |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-2μmol |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-30mg |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-100mg |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-5μmol |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-20μmol |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-1mg |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-10mg |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-5mg |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5019-0265-10μmol |
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide |
953167-59-4 | 10μmol |
$69.0 | 2023-09-10 |
N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamideに関する追加情報
Recent Advances in the Study of N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide (CAS: 953167-59-4)
N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide (CAS: 953167-59-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in various therapeutic areas, including neurodegenerative diseases, cancer, and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, focusing on its mechanism of action, pharmacological properties, and potential clinical applications.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Recent in vitro and in vivo studies have demonstrated that N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide exhibits high affinity for certain receptors and enzymes, suggesting its potential as a modulator of critical signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role in inhibiting the activity of a specific kinase implicated in cancer progression, opening new avenues for targeted therapy.
Another significant development is the exploration of the compound's pharmacokinetic and pharmacodynamic properties. Research conducted by a team at the University of Cambridge in 2024 revealed that N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide has favorable bioavailability and metabolic stability, making it a promising candidate for further drug development. These findings were corroborated by additional studies that utilized advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to characterize the compound's behavior in biological systems.
In addition to its therapeutic potential, recent work has also focused on optimizing the synthesis of N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide. A study published in Organic & Biomolecular Chemistry in early 2024 described a novel, high-yield synthetic route that improves the scalability and cost-effectiveness of producing this compound. This advancement is expected to facilitate further preclinical and clinical studies, accelerating its transition from the lab to the clinic.
Despite these promising developments, challenges remain. For example, the compound's potential off-target effects and long-term safety profile require further investigation. Ongoing studies are addressing these concerns through comprehensive toxicological assessments and mechanistic studies. The results of these investigations will be critical in determining the compound's suitability for human trials.
In conclusion, N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide (CAS: 953167-59-4) represents a compelling area of research in chemical biology and drug discovery. Its unique pharmacological properties and recent advancements in synthesis and characterization underscore its potential as a therapeutic agent. Future research should focus on elucidating its mechanism of action in greater detail and evaluating its efficacy in relevant disease models. The continued exploration of this compound holds promise for addressing unmet medical needs in various therapeutic areas.
953167-59-4 (N-{2-4-(dimethylamino)phenylethyl}-3-methoxybenzamide) 関連製品
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)
- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)




